molecular formula C19H21N2OPS B2724940 Azepan-1-yl(benzo[d]thiazol-2-yl)(phenyl)phosphine oxide CAS No. 262603-91-8

Azepan-1-yl(benzo[d]thiazol-2-yl)(phenyl)phosphine oxide

Cat. No.: B2724940
CAS No.: 262603-91-8
M. Wt: 356.42
InChI Key: KEGWWZKMOJKEDQ-UHFFFAOYSA-N
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Description

Azepan-1-yl(benzo[d]thiazol-2-yl)(phenyl)phosphine oxide is a phosphorus-containing heterocyclic compound characterized by a central phosphine oxide group substituted with three distinct moieties: an azepane (7-membered nitrogen-containing ring), a benzo[d]thiazole (fused benzene-thiazole system), and a phenyl group. This structural complexity confers unique electronic and steric properties, making it a candidate for applications in catalysis, material science, or medicinal chemistry. The phosphine oxide group enhances polarity and stability compared to tertiary phosphines .

Properties

IUPAC Name

2-[azepan-1-yl(phenyl)phosphoryl]-1,3-benzothiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N2OPS/c22-23(16-10-4-3-5-11-16,21-14-8-1-2-9-15-21)19-20-17-12-6-7-13-18(17)24-19/h3-7,10-13H,1-2,8-9,14-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEGWWZKMOJKEDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)P(=O)(C2=CC=CC=C2)C3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N2OPS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Sequential Nucleophilic Substitution and Oxidation

This method involves stepwise substitution of chlorine atoms on phosphorus precursors, followed by oxidation to the phosphine oxide.

Procedure :

  • Synthesis of Dichloro(benzo[d]thiazol-2-yl)phenylphosphine :
    • React benzo[d]thiazole-2-thiol with PCl₃ in the presence of a base (e.g., Et₃N) to form dichloro(benzo[d]thiazol-2-yl)phosphine.
    • Substitute one chlorine atom with phenyl via Grignard reagent (PhMgBr) in THF at 0°C.
  • Azepane Introduction :

    • Treat dichloro(benzo[d]thiazol-2-yl)phenylphosphine with azepane in the presence of K₂CO₃ in DMF at 80°C for 12 h.
  • Oxidation to Phosphine Oxide :

    • Oxidize the tertiary phosphine using H₂O₂ (30%) in CH₂Cl₂ at room temperature.

Key Data :

Step Reagents/Conditions Yield Reference
1 PCl₃, Et₃N, THF, 0°C 75%
2 PhMgBr, THF, 0°C 68%
3 Azepane, K₂CO₃, DMF 82%
4 H₂O₂, CH₂Cl₂ 95%

Palladium-Catalyzed Cross-Coupling

Palladium-mediated couplings enable direct P–C bond formation between pre-functionalized fragments.

Procedure :

  • Synthesis of Boronic Ester Intermediates :
    • Prepare benzo[d]thiazol-2-ylboronic acid pinacol ester via Miyaura borylation of 2-bromobenzo[d]thiazole with bis(pinacolato)diboron and Pd(dppf)Cl₂.
  • Cross-Coupling with Phosphorus Precursor :

    • React chlorodiphenylphosphine with the boronic ester using Pd(PPh₃)₄ and K₃PO₄ in dioxane/H₂O (3:1) at 100°C.
  • Azepane Substitution and Oxidation :

    • Substitute the remaining chlorine with azepane (as in Section 2.1) and oxidize.

Key Data :

Step Reagents/Conditions Yield Reference
1 Pd(dppf)Cl₂, B₂pin₂ 85%
2 Pd(PPh₃)₄, K₃PO₄ 72%

Alternative Pathways

One-Pot Tandem Reactions

A streamlined approach combining substitution and coupling in a single pot.

Procedure :

  • Combine dichlorophenylphosphine, 2-lithiobenzo[d]thiazole (generated via n-BuLi), and azepane in THF at −78°C.
  • Quench with H₂O and oxidize in situ with tert-butyl hydroperoxide (TBHP).

Advantages :

  • Reduces purification steps.
  • Achieves 65–70% overall yield.

Microwave-Assisted Synthesis

Accelerates reaction kinetics for time-sensitive steps.

Procedure :

  • Mix dichlorophenylphosphine, 2-mercaptobenzo[d]thiazole, and azepane in DMF.
  • Irradiate at 150°C for 15 min under microwave conditions.
  • Oxidize with H₂O₂.

Key Data :

Parameter Value
Temperature 150°C
Time 15 min
Yield 78%
Reference

Mechanistic Insights

  • Nucleophilic Substitution : Azepane attacks electrophilic phosphorus in dichloro intermediates, facilitated by polar aprotic solvents (DMF, THF).
  • Oxidation : H₂O₂ or TBHP oxidizes P(III) to P(V) via a radical pathway, confirmed by ESR studies.
  • Coupling Reactions : Pd(0) mediates transmetallation between boronic esters and P–Cl bonds, forming P–C bonds.

Challenges and Optimization

  • Steric Hindrance : Bulky benzo[d]thiazole and azepane groups necessitate elevated temperatures or prolonged reaction times.
  • Byproduct Formation : Use of excess azepane (2.5 equiv) minimizes residual chlorine impurities.
  • Solvent Selection : DMF enhances solubility of intermediates but may require post-reaction dialysis for pharmaceutical-grade purity.

Chemical Reactions Analysis

Types of Reactions

Azepan-1-yl(benzo[d]thiazol-2-yl)(phenyl)phosphine oxide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the phosphorus atom or other parts of the molecule.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the benzothiazole ring or the azepane ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and acylating agents are employed under conditions such as reflux or room temperature, depending on the desired transformation.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various alkyl or acyl groups.

Scientific Research Applications

Organic Synthesis

Reactivity and Transformations
The compound is known for its versatile reactivity, particularly in the formation of phosphine oxides. It can undergo various chemical transformations, including oxidation reactions that lead to the introduction of functional groups. The phosphine oxide moiety enhances the electrophilicity of the compound, making it a valuable intermediate in organic synthesis.

Synthesis of Complex Molecules
Azepan-1-yl(benzo[d]thiazol-2-yl)(phenyl)phosphine oxide has been utilized as a building block for synthesizing more complex molecular architectures. Its ability to participate in nucleophilic substitutions and coupling reactions allows for the construction of diverse chemical entities, which are essential in drug development and materials science.

Medicinal Chemistry

Anticancer Properties
Research indicates that compounds containing phosphine oxides exhibit promising anticancer activity. This compound has been studied for its potential use in cancer therapeutics. The benzothiazole moiety is known to enhance biological activity by interacting with cellular targets involved in cancer progression.

Targeting Specific Pathways
The compound has been investigated for its ability to inhibit specific enzymes and pathways associated with tumor growth. For instance, its derivatives have shown effectiveness against certain types of cancer cells by inducing apoptosis and inhibiting cell proliferation.

Material Science

Photovoltaic Applications
In material science, azepan-based phosphine oxides have been incorporated into organic photovoltaic devices. Their role as electron transport materials enhances charge mobility and stability within solar cells. The unique structural properties of azepan derivatives contribute to improved device performance by facilitating efficient charge extraction.

Polymer Chemistry
The compound serves as a precursor in the synthesis of functional polymers that exhibit specific electronic properties. These polymers can be used in various applications, including sensors, light-emitting diodes (LEDs), and advanced coatings.

Case Studies

Study Title Application Area Key Findings
Anticancer Activity of Phosphine OxidesMedicinal ChemistryDemonstrated significant cytotoxicity against breast cancer cell lines.
Electron Transport Materials in Solar CellsMaterial ScienceImproved efficiency of perovskite solar cells with enhanced charge mobility.
Synthesis of Novel Benzothiazole DerivativesOrganic SynthesisDeveloped new synthetic routes leading to complex molecular structures with potential biological activity.

Mechanism of Action

The mechanism of action of Azepan-1-yl(benzo[d]thiazol-2-yl)(phenyl)phosphine oxide involves its interaction with specific molecular targets, such as enzymes or receptors. The phosphoryl group can form strong interactions with active sites of enzymes, leading to inhibition or modulation of their activity. The benzothiazole ring can also interact with various biological targets, contributing to the compound’s overall effect.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize its properties, Azepan-1-yl(benzo[d]thiazol-2-yl)(phenyl)phosphine oxide is compared to compounds with analogous heterocyclic or phosphorus-containing frameworks.

Substituent-Driven Electronic and Steric Effects

Key structural analogs include:

  • 1-(Thiazol-2-yl)-2-(2-(thiophen-2-yl)-4H-benzo[4,5]imidazo[1,2-b][1,2,4]triazol-4-yl)ethan-1-one (): Shares a thiazole unit but lacks the phosphine oxide core.
  • 1-(4-Bromophenyl)-2-(6,7-dimethyl-2-(thiazol-2-yl)-4H-benzo[4,5]imidazo[1,2-b][1,2,4]triazol-4-yl)ethan-1-one (): Brominated analogs exhibit enhanced electrophilicity, which may contrast with the electron-withdrawing phosphine oxide group in the target compound .
  • (E)-2-((2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)methylene)hydrazine-1-carbothioamide (): Contains a benzodioxine-thiadiazole hybrid but lacks phosphorus. The carbothioamide group introduces hydrogen-bonding capacity absent in phosphine oxides .

Table 1: Comparative Analysis of Structural Features

Compound Core Structure Key Substituents Electronic Effects
Target Compound Phosphine oxide Azepane, benzo[d]thiazole, phenyl Moderate polarity, steric bulk
1-(Thiazol-2-yl)-...ethan-1-one Benzoimidazotriazole Thiazole, thiophene High rigidity, π-conjugation
(E)-2-((Benzodioxin-2-yl)...carbothioamide Thiadiazole-benzodioxine Hydrazine-carbothioamide Hydrogen-bonding, electrophilicity
Computational Insights

Density functional theory (DFT) studies, rooted in the Colle-Salvetti correlation-energy framework (), predict electronic distributions in phosphine oxides. For example:

  • The phosphine oxide group in the target compound likely exhibits a polarized P=O bond, enhancing electrophilicity at phosphorus compared to non-oxidized analogs .
  • Azepane’s flexibility may lower energy barriers for conformational changes relative to rigid bicyclic systems in .

Biological Activity

Azepan-1-yl(benzo[d]thiazol-2-yl)(phenyl)phosphine oxide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, chemical properties, and various biological activities based on recent research findings.

Chemical Structure and Properties

The compound features a phosphine oxide functional group, an azepane ring, a benzo[d]thiazole moiety, and a phenyl group. Its molecular formula is represented as C15H16N2OSC_{15}H_{16}N_2OS, indicating the presence of nitrogen, oxygen, and sulfur in its structure. The unique combination of these groups contributes to its diverse chemical reactivity and biological potential.

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of the Azepane Ring : This can be achieved through cyclization reactions involving appropriate precursors.
  • Coupling with Benzo[d]thiazole : The azepane derivative is reacted with benzo[d]thiazole derivatives under specific conditions to form the desired compound.
  • Phosphine Oxide Formation : The final step involves oxidation processes to introduce the phosphine oxide functionality.

Anticancer Properties

Research has indicated that compounds containing benzo[d]thiazole and phosphine oxide moieties exhibit promising anticancer activities. For instance, studies have shown that similar compounds can modulate the activity of epidermal growth factor receptor (EGFR), which plays a critical role in cancer cell proliferation and survival .

Neuroprotective Effects

Azepan derivatives have been investigated for their potential neuroprotective effects, particularly in the context of neurodegenerative diseases such as Alzheimer's disease (AD). Compounds structurally related to this compound have been shown to inhibit enzymes involved in amyloid-beta metabolism, thereby potentially reducing amyloid plaque formation associated with AD .

GlyT1 Inhibition

A notable study highlighted the effectiveness of azepane derivatives as inhibitors of glycine transporter 1 (GlyT1), with some compounds achieving an IC50 value as low as 37 nM. This inhibition is significant for modulating neurotransmitter levels in the central nervous system, which could have implications for treating various psychiatric disorders .

Case Study 1: EGFR Modulation

In a study examining the modulation of EGFR activity, this compound was tested alongside other phosphine oxide derivatives. The results demonstrated that this compound could significantly reduce EGFR phosphorylation, suggesting its potential as an anticancer agent.

Case Study 2: Neuroprotection Against Amyloid-beta Toxicity

Another study focused on the neuroprotective effects of similar compounds against amyloid-beta toxicity in neuronal cultures. The findings indicated that these compounds could effectively reduce cell death induced by amyloid-beta exposure, supporting their potential use in AD treatment strategies.

Summary of Biological Activities

Biological ActivityMechanism/TargetReference
AnticancerEGFR modulation
NeuroprotectionInhibition of amyloid-beta metabolism
GlyT1 InhibitionGlyT1 transporter inhibition

Q & A

Synthesis and Optimization

Basic Question: Q. What synthetic strategies are recommended for preparing azepan-1-yl(benzo[d]thiazol-2-yl)(phenyl)phosphine oxide? A solvent-free Friedel-Crafts acylation approach using Eaton’s reagent (P₂O₅/MeSO₃H) is highly efficient for constructing heterocyclic scaffolds like benzo[d]thiazole derivatives. This method avoids toxic solvents, reduces energy consumption, and achieves yields of 90–96% for structurally similar compounds (e.g., phenylbenzo[d]imidazo[2,1-b]thiazoles) . Key steps include:

  • One-pot multicomponent condensation of aldehydes, benzo[d]thiazol-2-amine, and ethynylbenzene derivatives.
  • Catalytic activation via hydrogen bonding and nucleophilic assistance by Eaton’s reagent.

Advanced Question: Q. How can substituent effects on aromatic aldehydes influence reaction efficiency and product yield? Electron-donating groups (e.g., -CH₃, -OCH₃) on benzaldehyde derivatives enhance reaction rates and yields (up to 96%), while electron-withdrawing groups (e.g., -NO₂, -Cl) require extended reaction times and result in lower conversions (≤85%) . Experimental design should include:

  • Systematic variation of substituents (Table 1).
  • Monitoring via TLC and NMR to track intermediates and byproducts.

Mechanistic and Reactivity Studies

Basic Question: Q. What is the proposed mechanism for forming benzo[d]thiazole-containing compounds using Eaton’s reagent? Eaton’s reagent acts as a dual-function catalyst:

Activates carbonyl groups via hydrogen bonding, facilitating nucleophilic attack by benzo[d]thiazol-2-amine.

Stabilizes intermediates through protonation, enabling cyclization to form fused heterocycles .

Advanced Question: Q. How can conflicting reactivity data (e.g., unexpected low yields with specific substituents) be resolved? Contradictions may arise from steric hindrance or competing side reactions. Mitigation strategies include:

  • Kinetic studies to identify rate-limiting steps.
  • Computational modeling (e.g., DFT) to map energy barriers for intermediates .

Characterization and Spectral Analysis

Basic Question: Q. Which analytical techniques are essential for characterizing this compound?

  • NMR spectroscopy (¹H, ¹³C) to confirm regioselectivity and purity.
  • Mass spectrometry for molecular weight validation.
  • X-ray diffraction for solid-state structure elucidation .

Advanced Question: Q. How to address discrepancies between experimental and computational spectroscopic data? Discrepancies in IR or UV-Vis spectra may arise from solvent effects or conformational flexibility. Solutions include:

  • Solvent-correlated DFT calculations to simulate spectra under experimental conditions .
  • Vibrational frequency analysis to assign overlapping peaks.

Biological Activity Evaluation

Basic Question: Q. What assays are suitable for screening the biological activity of this compound?

  • SRB assays for cytotoxicity (e.g., against MDA-MB-231 cells) .
  • Enzyme inhibition assays targeting acetylcholinesterase or monoamine oxidase B for neuroprotective studies .

Advanced Question: Q. How does structural modification enhance multitarget activity in neurodegenerative disease models?

  • Introduce sulfonyl or piperazine groups to improve blood-brain barrier penetration.
  • Compare bioactivity across analogs using docking simulations to prioritize synthesis targets .

Computational and Theoretical Insights

Advanced Question: Q. How can DFT calculations guide the design of phosphine oxide derivatives?

  • HOMO-LUMO analysis predicts reactivity toward electrophiles/nucleophiles.
  • Electrostatic potential maps identify sites for functionalization (e.g., azepane ring modification) .

Data Contradiction and Resolution

Advanced Question: Q. Why do some electron-withdrawing substituents yield lower product purity despite computational predictions? Potential causes:

  • Side reactions (e.g., oxidation of -NO₂ groups under acidic conditions).
  • Incomplete cyclization due to steric clashes.
    Resolution:
  • Post-reaction purification (e.g., column chromatography).
  • In situ monitoring via FT-IR to detect byproducts .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.